molecular formula C10H16N4O4 B1525552 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1211504-22-1

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1525552
CAS No.: 1211504-22-1
M. Wt: 256.26 g/mol
InChI Key: MFEDTPDEWOIULO-UHFFFAOYSA-N
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Description

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines.

Scientific Research Applications

  • Chemistry: : This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Triazoles are known to exhibit biological activity, and this compound can be used in the study of enzyme inhibitors and other biological targets.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting direction for future studies .

Biochemical Analysis

Biochemical Properties

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides stability and prevents unwanted reactions, ensuring the integrity of the synthesized peptides .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise study of protein interactions and cellular processes without interference from unwanted reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable complexes with amino groups. This interaction prevents the degradation of peptides and proteins, allowing for accurate studies of their functions. The compound also inhibits certain enzymes, such as proteases, by blocking their active sites, thereby preventing the cleavage of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that the compound maintains its protective effects on peptides and proteins, allowing for extended research periods without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which are responsible for the breakdown of peptides into amino acids. The compound’s protective effects ensure that these metabolic processes occur without unwanted degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its protective effects on peptides and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in the synthesis and processing of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Protection of the Amine: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

  • Formation of the Triazole Ring: : The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst.

  • Carboxylation: : The carboxylic acid group is introduced using reagents such as carbon dioxide (CO2) under pressure, or by reacting with a suitable carboxylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of reactors capable of handling high pressures and temperatures, as well as efficient separation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or the carboxylic acid group to a more oxidized form.

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or the nitro group to an amine.

  • Substitution: : Substitution reactions can occur at the triazole ring, where various substituents can replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Substituents can be introduced using nucleophilic substitution reactions with appropriate reagents.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids, and their derivatives.

  • Reduction: : Amines, alcohols, and other reduced forms.

  • Substitution: : Various substituted triazoles.

Mechanism of Action

The mechanism by which 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structure and the presence of the BOC protecting group. Similar compounds include other triazole derivatives, such as 1,2,3-triazole-4-carboxylic acid and 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds differ in their substituents and functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-7(8(15)16)12-13-14/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDTPDEWOIULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128517
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211504-22-1
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211504-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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